molecular formula C8H6F2N2O2 B11780420 5-(Difluoromethoxy)benzo[d]oxazol-2-amine

5-(Difluoromethoxy)benzo[d]oxazol-2-amine

Cat. No.: B11780420
M. Wt: 200.14 g/mol
InChI Key: CWKQDORKEITNMS-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)benzo[d]oxazol-2-amine is a chemical compound belonging to the class of benzo[d]oxazole derivatives. These compounds are known for their diverse pharmacological activities and are extensively used in medicinal chemistry. The presence of the difluoromethoxy group enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethoxy)benzo[d]oxazol-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of aromatic aldehydes and amines in the presence of catalysts such as palladium or copper. The reaction conditions often include refluxing in solvents like acetonitrile or dimethylformamide (DMF) for several hours to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher yields. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethoxy)benzo[d]oxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Difluoromethoxy)benzo[d]oxazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential neuroprotective effects and ability to modulate biological pathways.

    Medicine: Explored for its potential use in treating neurodegenerative diseases like Alzheimer’s disease.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets. It has been shown to modulate the Akt/GSK-3β/NF-κB signaling pathway, which plays a crucial role in cell survival and apoptosis. The compound promotes the phosphorylation of Akt and glycogen synthase kinase (GSK-3β) while decreasing the expression of nuclear factor-κB (NF-κB). This leads to reduced neurotoxicity and increased cell viability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole
  • 2-Methoxybenzo[d]oxazole

Uniqueness

5-(Difluoromethoxy)benzo[d]oxazol-2-amine stands out due to the presence of the difluoromethoxy group, which enhances its chemical stability and biological activity compared to other similar compounds. This unique structural feature makes it a valuable compound for various applications in medicinal chemistry and scientific research .

Properties

Molecular Formula

C8H6F2N2O2

Molecular Weight

200.14 g/mol

IUPAC Name

5-(difluoromethoxy)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C8H6F2N2O2/c9-7(10)13-4-1-2-6-5(3-4)12-8(11)14-6/h1-3,7H,(H2,11,12)

InChI Key

CWKQDORKEITNMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)N=C(O2)N

Origin of Product

United States

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